molecular formula C15H18F6N2 B069440 N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline CAS No. 195371-86-9

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline

Cat. No. B069440
M. Wt: 340.31 g/mol
InChI Key: UMLGDRGOZSHCMY-UHFFFAOYSA-N
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Description

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a compound that falls under the category of anilines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with an aryl group. Anilines are known for their wide range of applications in the chemical industry.

Synthesis Analysis

  • The synthesis of similar trifluoromethyl anilines involves steps such as nucleophilic substitution and amine formation. For example, Ciber et al. (2023) discuss the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is prepared from commercially available starting materials through a process involving nucleophilic aromatic substitution and amine formation (Ciber et al., 2023).

Molecular Structure Analysis

  • Anilines like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline exhibit interesting molecular structures, often characterized using techniques like FT–IR and UV–Vis spectroscopy. For instance, a study by Ceylan et al. (2016) on a similar aniline compound utilized spectroscopic methods to understand its molecular structure, including optimized geometry using HF and DFT/B3LYP methods (Ceylan et al., 2016).

Chemical Reactions and Properties

  • Anilines often engage in chemical reactions such as N-alkylation, electrophilic aromatic substitution, and coupling reactions. A study by Luo et al. (2015) on N-trifluoroethylation of anilines using silver-catalyzed N-H insertions can provide insight into the types of reactions these compounds undergo (Luo et al., 2015).

Scientific Research Applications

Phase Behavior and Solvent Applications

Ionic Liquids and Solvent Properties

Research has explored ionic liquids' phase behavior with various solutes, including aliphatic and aromatic compounds. Ionic liquids, known for their tunable solvent properties, can dissolve both polar and non-polar aromatic compounds, indicating their utility in separating target molecules from aqueous solutions or original matrices. This suggests potential applications for compounds like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in solvent systems, especially where specific interactions with solutes are desired (Visak et al., 2014).

Chemical Synthesis and Structural Properties

Synthetic Routes and Structural Insights

The synthesis of novel compounds and their structural properties are of significant interest in chemical research. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines provides insights into the structural and spectroscopic properties of such compounds. This highlights the relevance of research on the synthesis, characterization, and potential applications of chemical entities like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in developing new materials or drugs (Issac & Tierney, 1996).

Potential Therapeutic Applications

Piperazine Derivatives in Drug Design

Piperazine and its derivatives are pivotal in drug design, featuring in compounds with various therapeutic applications, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility and medicinal potential of the piperazine moiety underscore the possibility of utilizing specific compounds like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in therapeutic contexts, potentially as a building block for developing new pharmacologically active molecules (Rathi et al., 2016).

properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGDRGOZSHCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380093
Record name N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline

CAS RN

195371-86-9
Record name N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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